molecular formula C13H14Cl2N2 B13959826 4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 258500-84-4

4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B13959826
CAS No.: 258500-84-4
M. Wt: 269.17 g/mol
InChI Key: JKTMKXOTSKFHNA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzonitrile and 1-methylpiperidine.

    Reaction: The 3,4-dichlorobenzonitrile undergoes a nucleophilic substitution reaction with 1-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (80-120°C) to facilitate the substitution process.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichloromethylphenidate
  • 3,4-Dichlorodiphenyl ether

Uniqueness

4-(3,4-Dichlorophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-methylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c1-17-6-4-13(9-16,5-7-17)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMKXOTSKFHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460317
Record name 4-(3,4-dichlorophenyl)-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258500-84-4
Record name 4-(3,4-dichlorophenyl)-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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